molecular formula C28H25N3O2S B2685839 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 866726-64-9

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2685839
CAS No.: 866726-64-9
M. Wt: 467.59
InChI Key: GDZRYHZHQDBSQY-UHFFFAOYSA-N
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Description

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-D]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chromeno[2,3-D]pyrimidine core, a sulfanyl group, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[2,3-D]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and dichloromethane. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced chromeno[2,3-D]pyrimidine derivatives, and substituted acetamides .

Scientific Research Applications

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell signaling and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-7-11-20(12-8-17)26-30-27-23(15-21-6-4-5-19(3)25(21)33-27)28(31-26)34-16-24(32)29-22-13-9-18(2)10-14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZRYHZHQDBSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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